molecular formula C16H12N2OS B2363272 N-(benzo[d]thiazol-5-yl)cinnamamide CAS No. 941966-25-2

N-(benzo[d]thiazol-5-yl)cinnamamide

Cat. No.: B2363272
CAS No.: 941966-25-2
M. Wt: 280.35
InChI Key: QCWTWFFQVPFYCY-RMKNXTFCSA-N
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Description

N-(benzo[d]thiazol-5-yl)cinnamamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique structural features and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(benzo[d]thiazol-5-yl)cinnamamide can be synthesized through a nucleophilic acyl substitution reaction. The process involves the reaction between 2-aminobenzothiazole and cinnamic acid derivatives. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzothiazole derivatives with various functional groups attached.

Scientific Research Applications

Comparison with Similar Compounds

N-(benzo[d]thiazol-5-yl)cinnamamide can be compared with other benzothiazole derivatives, such as:

Uniqueness

This compound stands out due to its specific structural features that confer unique bioactivity, particularly its hemostatic properties. Its ability to activate thrombin and promote blood coagulation makes it a promising candidate for further research and development in the field of hemostatic agents.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-5-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-16(9-6-12-4-2-1-3-5-12)18-13-7-8-15-14(10-13)17-11-20-15/h1-11H,(H,18,19)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWTWFFQVPFYCY-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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